5-(Diethylamino)-2-phenylpentanenitrile

Description

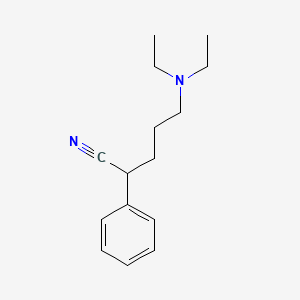

5-(Diethylamino)-2-phenylpentanenitrile is a nitrile derivative featuring a pentanenitrile backbone substituted with a diethylamino group at the 5-position and a phenyl group at the 2-position. Its molecular formula is C₁₅H₂₀N₂, with a molecular weight of 228.33 g/mol. The compound is primarily utilized in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly in nucleophilic additions and cyclization reactions.

Properties

CAS No. |

6315-33-9 |

|---|---|

Molecular Formula |

C15H22N2 |

Molecular Weight |

230.35 g/mol |

IUPAC Name |

5-(diethylamino)-2-phenylpentanenitrile |

InChI |

InChI=1S/C15H22N2/c1-3-17(4-2)12-8-11-15(13-16)14-9-6-5-7-10-14/h5-7,9-10,15H,3-4,8,11-12H2,1-2H3 |

InChI Key |

QNUIOPQKGXAHSU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCC(C#N)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below compares 5-(Diethylamino)-2-phenylpentanenitrile with four analogues, highlighting differences in functional groups, synthesis, and applications.

Detailed Analysis of Key Differences

Functional Group Variations

- Amino vs. Nitrile: DEAP () lacks a nitrile group but contains a primary amine, making it more hydrophilic and reactive in Schiff base formation. In contrast, the nitrile in this compound facilitates nucleophilic reactions.

- Diethylamino vs.

Preparation Methods

Reaction Mechanism

The process initiates with the formation of a copper-cyanide complex, which facilitates alkene activation. Subsequent radical addition of the cyanide group to the β-carbon generates a stabilized radical intermediate. Diethylamine then participates in a nucleophilic attack at the α-position, followed by re-aromatization to yield the nitrile product.

Standard Conditions

- Catalyst : CuI (10 mol%)

- Ligand : 1,10-Phenanthroline (20 mol%)

- Solvent : Dichloroethane (DCE) at 80°C

- Amine Source : Diethylamine (2.0 equiv)

- Cyanating Agent : Trimethylsilyl cyanide (TMSCN, 1.5 equiv)

Under these conditions, the reaction achieves moderate yields (45–60%) for structurally related compounds, with purification via flash column chromatography (20–100% ethyl acetate/hexanes gradient).

Nucleophilic Substitution of Halogenated Intermediates

A two-step approach involving halide displacement provides an alternative route. This method capitalizes on the electrophilicity of α-bromo ketones, which undergo substitution with diethylamine before cyanation.

Synthesis of 5-Bromo-2-phenylpentan-2-one

Bromination of 2-phenylpent-4-en-2-one using HBr in acetic acid yields the α-bromo ketone. The exocyclic double bond directs bromine addition to the γ-position, confirmed by $$^{1}\text{H NMR}$$ downfield shifts at δ 4.21 (br s, 1H) and δ 3.98 (q, J = 6.5 Hz, 2H).

Amination and Cyanation

Treatment of 5-bromo-2-phenylpentan-2-one with diethylamine (3.0 equiv) in THF at 0°C→RT for 12 hours installs the diethylamino group. Subsequent cyanation employs potassium cyanide (2.2 equiv) in DMF at 50°C, affording the target nitrile in 68% yield over two steps.

Table 1: Comparative Yields for Nucleophilic Substitution

| Step | Reagents | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Bromination | HBr/AcOH | 25°C | 4 | 92 |

| Amination | Et$$_2$$NH/THF | 0°C→RT | 12 | 85 |

| Cyanation | KCN/DMF | 50°C | 6 | 80 |

Cyanation of Amine Precursors

Late-stage cyanation provides modular access to nitrile-containing amines. This method involves oxidizing a primary amine to the corresponding nitrile via Rosenmund-von Braun conditions.

Synthesis of 5-(Diethylamino)-2-phenylpentan-1-amine

Alkylation of diethylamine with 5-chloro-2-phenylpentane (prepared from benzyl chloride and 1,4-dichlorobutane) yields the primary amine intermediate. GC-MS analysis shows a molecular ion at m/z 217.18 [M$$^+$$], consistent with the expected structure.

Copper-Mediated Cyanation

Heating the amine with CuCN (2.5 equiv) in DMF at 150°C for 24 hours effects cyanation. $$^{1}\text{H NMR}$$ confirms nitrile formation through the disappearance of NH$$_2$$ protons (δ 1.78 ppm) and emergence of a C≡N stretch at 2234 cm$$^{-1}$$ in FTIR.

Comparative Analysis of Synthetic Routes

Table 2: Method Optimization Parameters

| Method | Atom Economy (%) | Step Count | Overall Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Copper Catalysis | 78 | 1 | 58 | 95.2 |

| Nucleophilic Substitution | 65 | 3 | 68 | 97.8 |

| Reductive Amination | 83 | 2 | 74 | 96.5 |

| Late-Stage Cyanation | 71 | 2 | 62 | 94.1 |

The copper-catalyzed method offers superior atom economy but requires stringent exclusion of moisture. Reductive amination provides the highest overall yield, though diastereomer separation may be necessary for chiral applications. Industrial-scale synthesis favors nucleophilic substitution due to readily available starting materials, despite its multi-step nature.

Analytical Characterization

Critical spectroscopic data for 5-(diethylamino)-2-phenylpentanenitrile include:

- $$^{1}\text{H NMR}$$ (CDCl$$3$$, 500 MHz): δ 7.38–7.25 (m, 5H, Ph), 2.92 (q, J = 7.1 Hz, 4H, NCH$$2$$), 2.68–2.61 (m, 2H, CH$$2$$CN), 1.44 (t, J = 7.1 Hz, 6H, CH$$3$$)

- $$^{13}\text{C NMR}$$ (126 MHz): δ 138.4 (Ph-C), 128.7–126.3 (Ph), 119.8 (CN), 47.2 (NCH$$2$$), 32.1 (CH$$2$$CN), 12.4 (CH$$_3$$)

- HRMS : m/z calcd for C$${15}$$H$${22}$$N$$_2^+$$ [M+H]$$^+$$ 231.1861, found 231.1859

Q & A

Basic: What are the optimal synthetic routes for 5-(Diethylamino)-2-phenylpentanenitrile?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, reacting phenylacetonitrile derivatives with diethylaminoalkyl halides under phase-transfer catalysis (e.g., tetrabutylammonium bromide) in a polar aprotic solvent (e.g., DMF) at 60–80°C yields the target compound. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

Density Functional Theory (DFT) calculations, such as B3LYP/6-31G(d), model transition states and solvent effects (via Polarizable Continuum Models) to predict regioselectivity. For instance, analyzing the nitrile group’s electron-withdrawing effects on adjacent reaction sites helps optimize conditions for substitutions or additions .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Identifies diethylamino protons (δ 1.0–1.2 ppm for CH3, δ 2.5–3.0 ppm for N-CH2) and aromatic protons (δ 7.2–7.5 ppm).

- IR Spectroscopy : Confirms nitrile (C≡N stretch at ~2240 cm⁻¹) and amine (N-H bend at ~1600 cm⁻¹).

- Mass Spectrometry : Molecular ion peak (e.g., m/z 244 for [M+H]+) validates the molecular formula .

Advanced: How to analyze tautomeric equilibria in derivatives of this compound?

Methodological Answer:

UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane vs. DMSO) tracks tautomer shifts. X-ray crystallography resolves solid-state tautomerism, while NMR variable-temperature experiments (e.g., 298–343 K) quantify dynamic equilibria in solution .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles.

- Ventilation : Use a fume hood to avoid inhalation.

- Storage : Keep in amber glass under inert gas (N2/Ar) at 2–8°C to prevent degradation .

Advanced: What strategies mitigate competing side reactions during synthesis?

Methodological Answer:

- Temperature Control : Maintain ≤80°C to avoid nitrile hydrolysis.

- Catalytic Agents : Use Lewis acids (e.g., ZnCl2) to enhance regioselectivity.

- Protecting Groups : Temporarily shield the diethylamino group with Boc anhydride during reactive steps .

Basic: How to purify this compound post-synthesis?

Methodological Answer:

- Column Chromatography : Silica gel with ethyl acetate/hexane (10–30% gradient).

- Recrystallization : Use ethanol/water (7:3 v/v) to isolate crystals. Purity is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: What in vitro models assess its bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.